2-(Octyloxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(Octyloxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO3S. It is an organosulfur compound that features a sulfonyl chloride group attached to an ethane backbone, which is further substituted with an octyloxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(Octyloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
[ \text{C8H17OCH2CH2OH} + \text{ClSO3H} \rightarrow \text{C8H17OCH2CH2SO2Cl} + \text{H2O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Octyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to facilitate these reactions.
Catalysts: Acid or base catalysts may be employed to enhance reaction rates.
Major Products
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-(Octyloxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Octyloxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may modify proteins by reacting with amino acid residues, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethanesulfonyl chloride
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
2-(Octyloxy)ethane-1-sulfonyl chloride is unique due to the presence of the octyloxy group, which imparts specific hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and in the modification of biomolecules to study membrane-associated processes.
Properties
Molecular Formula |
C10H21ClO3S |
---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
2-octoxyethanesulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-2-3-4-5-6-7-8-14-9-10-15(11,12)13/h2-10H2,1H3 |
InChI Key |
HAEFJOYOXOVZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
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